2,4-ジメチルピリミジン-5-カルボキサミド

概要

説明

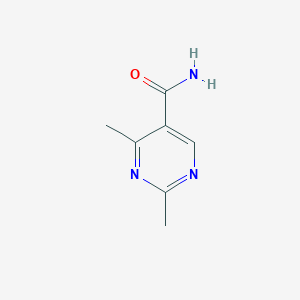

2,4-Dimethylpyrimidine-5-carboxamide is an organic compound with the molecular formula C7H9N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and a carboxamide group at position 5.

科学的研究の応用

Biological Activities

2,4-Dimethylpyrimidine-5-carboxamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity:

-

Neuropharmacological Applications:

- Demonstrated moderate inhibitory effects on acetylcholinesterase, an enzyme critical in neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

-

Anti-inflammatory Properties:

- Research indicates that pyrimidine derivatives can inhibit inflammatory mediators, suggesting that 2,4-Dimethylpyrimidine-5-carboxamide may also possess anti-inflammatory effects.

- Anticancer Potential:

Case Studies and Research Findings

Several studies have highlighted the potential applications of 2,4-Dimethylpyrimidine-5-carboxamide:

- Study on Antibacterial Activity: A recent investigation evaluated the antimicrobial properties of various pyrimidine derivatives, including 2,4-Dimethylpyrimidine-5-carboxamide. Results showed significant activity against several pathogenic strains, suggesting its viability as a lead compound for drug development .

- Neuropharmacological Study: Molecular docking studies revealed that 2,4-Dimethylpyrimidine-5-carboxamide binds effectively to acetylcholinesterase, acting as a mixed-type inhibitor. This finding supports its potential use in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2,4-Dimethylpyrimidine-5-carboxamide, here is a comparative analysis with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyrimidine-5-carboxamide | Methyl group at position 2 | Less steric hindrance compared to dimethyl variant |

| 4-Methylpyrimidine-5-carboxamide | Methyl group at position 4 | Potentially different biological activity |

| 2,4-Dimethylpyrimidine-5-carboxylic acid | Carboxylic acid instead of amide | Different reactivity profile due to acidic nature |

This table illustrates how variations in substitution patterns can lead to different biological activities and chemical properties.

作用機序

Target of Action

Pyrimidine analogs have been reported to inhibit seca, a key component of the bacterial sec-dependent secretion pathway . This enzyme is considered an important drug target in anti-TB drug development .

Mode of Action

It is known that pyrimidine analogs interact with their targets, leading to changes in the target’s function . For instance, they can inhibit the ATPase activity of SecA, disrupting the protein secretion machinery essential for bacterial survival .

Biochemical Pathways

It is known that inhibitors of seca, such as pyrimidine analogs, disrupt the sec-dependent protein secretion pathway . This disruption can affect downstream processes, including the translocation of proteins from the cytosol across or into the cytoplasmic membrane .

Result of Action

It is known that the inhibition of seca by pyrimidine analogs can disrupt bacterial protein secretion, potentially leading to the death of the bacteria .

生化学分析

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with.

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 2,4-Dimethylpyrimidine-5-carboxamide in animal models. The effects of chemical compounds can vary with different dosages, and this is an important area of study for any new compound .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of chemical compounds can be influenced by various factors, including transporters or binding proteins, as well as effects on localization or accumulation .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylpyrimidine with a suitable amide source, such as formamide, under acidic or basic conditions to introduce the carboxamide group.

Industrial Production Methods: Industrial production of 2,4-Dimethylpyrimidine-5-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Types of Reactions:

Oxidation: 2,4-Dimethylpyrimidine-5-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.

Major Products:

Oxidation: Pyrimidine N-oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

類似化合物との比較

2,4-Dimethylpyrimidine: Lacks the carboxamide group, making it less versatile in terms of chemical reactivity.

5-Carboxamidepyrimidine: Lacks the methyl groups, which may affect its biological activity and solubility.

2,4,6-Trimethylpyrimidine: Contains an additional methyl group, which can alter its chemical and physical properties.

Uniqueness: 2,4-Dimethylpyrimidine-5-carboxamide is unique due to the presence of both methyl groups and the carboxamide group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable scaffold in medicinal chemistry and materials science.

生物活性

2,4-Dimethylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

2,4-Dimethylpyrimidine-5-carboxamide has the molecular formula and a molecular weight of 152.15 g/mol. The compound features a pyrimidine ring with two methyl groups at positions 2 and 4 and a carboxamide functional group at position 5. This structural configuration is crucial for its biological activity.

1. Enzyme Inhibition

One of the primary biological activities of 2,4-Dimethylpyrimidine-5-carboxamide is its inhibitory effect on acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmitter breakdown, and inhibition can have implications for neuropharmacological applications:

- Inhibition Mechanism : Molecular docking studies indicate that the compound acts as a mixed-type inhibitor, affecting both competitive and non-competitive pathways. This suggests potential use in treating neurodegenerative diseases like Alzheimer's.

| Activity | Target Enzyme | Inhibition Type | IC50 Value |

|---|---|---|---|

| Acetylcholinesterase | AChE | Mixed-type | Moderate |

2. Antimicrobial Properties

Research has highlighted the antibacterial and antifungal properties of this compound:

- Antibacterial Activity : Studies indicate that 2,4-Dimethylpyrimidine-5-carboxamide exhibits significant activity against various bacterial strains, suggesting potential as a new antimicrobial agent.

- Antifungal Activity : It has also shown effectiveness against certain fungal pathogens, further supporting its therapeutic potential in infectious diseases.

3. Anticancer Activity

The compound has been investigated for its anticancer properties:

- Mechanism of Action : It appears to induce apoptosis in cancer cells by activating caspase pathways. In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), it demonstrated lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 12 | Favorable |

| MDA-MB-231 | 15 | Favorable |

This selectivity indicates a favorable therapeutic window, making it a candidate for further development in cancer therapies.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 2,4-Dimethylpyrimidine-5-carboxamide. Notable examples include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyrimidine-5-carboxamide | Methyl group at position 2 | Less steric hindrance compared to dimethyl variant |

| 4-Methylpyrimidine-5-carboxamide | Methyl group at position 4 | Potentially different biological activity |

| 2,4-Dimethylpyrimidine-5-carboxylic acid | Contains a carboxylic acid instead of amide | Different reactivity profile due to acidic nature |

These derivatives highlight the uniqueness of 2,4-Dimethylpyrimidine-5-carboxamide in terms of its specific substitution pattern and resultant biological activity.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound:

- A study on the compound's interaction with biological macromolecules revealed effective binding to AChE, suggesting potential therapeutic applications in neuropharmacology.

- Another research effort focused on the synthesis of analogs with improved potency against cancer cells, indicating that modifications to the pyrimidine structure can enhance biological activity .

特性

IUPAC Name |

2,4-dimethylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-6(7(8)11)3-9-5(2)10-4/h3H,1-2H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNITZDKHJGIGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296344 | |

| Record name | 2,4-dimethylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53554-30-6 | |

| Record name | NSC108897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethylpyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。